molecular formula C13H20O3 B033665 Methyl 2-methoxyadamantane-1-carboxylate CAS No. 103549-36-6

Methyl 2-methoxyadamantane-1-carboxylate

Cat. No.: B033665
CAS No.: 103549-36-6
M. Wt: 224.3 g/mol
InChI Key: GGHGRMSWVJKWNT-UHFFFAOYSA-N
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Description

Methyl 2-methoxyadamantane-1-carboxylate is a structurally unique adamantane derivative characterized by a methoxy (-OCH₃) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position of the adamantane cage. Adamantane’s rigid, diamondoid structure imparts exceptional thermal stability and lipophilicity, which are further modulated by the polar functional groups in this compound.

Properties

CAS No.

103549-36-6

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

methyl 2-methoxyadamantane-1-carboxylate

InChI

InChI=1S/C13H20O3/c1-15-11-10-4-8-3-9(5-10)7-13(11,6-8)12(14)16-2/h8-11H,3-7H2,1-2H3

InChI Key

GGHGRMSWVJKWNT-UHFFFAOYSA-N

SMILES

COC1C2CC3CC(C2)CC1(C3)C(=O)OC

Canonical SMILES

COC1C2CC3CC(C2)CC1(C3)C(=O)OC

Synonyms

methyl 2-methoxyadamantane-1-carboxylate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The compound’s molecular formula is inferred as C₁₃H₂₀O₄ (molecular weight: 240.29 g/mol ), derived from the adamantane backbone (C₁₀H₁₆) with substitutions. Key comparisons with other methyl esters and functionalized analogs are summarized below:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Methyl 2-methoxyadamantane-1-carboxylate C₁₃H₂₀O₄ 240.29 Methoxy, methyl ester, adamantane High rigidity, thermal stability
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Methyl ester, diterpene Plant-derived, resin component
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino, methyl ester, cyclic Polar, bioactive potential
Methyl 2-acetamidoquinoline-6-carboxylate C₁₃H₁₂N₂O₃ 244.25 Acetamido, methyl ester, aromatic Heterocyclic, pharmaceutical applications
Methyl salicylate C₈H₈O₃ 152.15 Hydroxyl, methyl ester, aromatic Volatile, fragrance/medicinal use



Key Observations:

  • Molecular Weight & Complexity : The adamantane derivative’s molecular weight (240.29 g/mol) is intermediate between smaller cyclic esters (e.g., methyl salicylate) and larger diterpene esters (e.g., sandaracopimaric acid methyl ester). Its adamantane core increases steric bulk, likely reducing volatility compared to linear esters .
  • Functional Groups: Unlike amino or acetamido-substituted esters, the methoxy group in the target compound enhances lipophilicity while the ester group retains moderate polarity. This balance may improve membrane permeability in biological systems .

Physical and Chemical Properties

While direct data on the target compound is absent, trends from analogous compounds suggest:

  • Thermal Stability: Adamantane’s rigid structure likely confers higher thermal stability compared to flexible esters like methyl 3-aminocyclopentanecarboxylate.
  • Solubility: The methoxy and ester groups may improve solubility in polar organic solvents (e.g., acetone, ethanol) relative to non-functionalized adamantane. However, solubility in water is expected to remain low, similar to methyl salicylate .
  • Reactivity : The ester group is susceptible to hydrolysis under acidic/basic conditions, a common trait shared with other methyl esters .

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